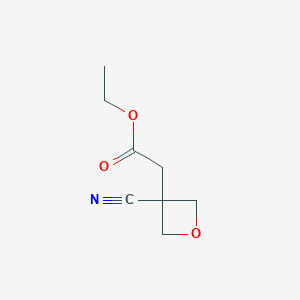

Ethyl 2-(3-cyanooxetan-3-yl)acetate

Overview

Description

Preparation Methods

The synthesis of Ethyl 2-(3-cyanooxetan-3-yl)acetate typically involves the reaction of ethyl acetate with a cyano group-containing reagent under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxetane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-(3-cyanooxetan-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(3-cyanooxetan-3-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxetane derivatives.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyanooxetan-3-yl)acetate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the oxetane ring can undergo ring-opening reactions under acidic or basic conditions . These reactions enable the compound to act as an intermediate in the synthesis of other chemical entities.

Comparison with Similar Compounds

Ethyl 2-(3-cyanooxetan-3-yl)acetate can be compared with other similar compounds such as:

Ethyl cyanoacetate: Similar in having a cyano group but lacks the oxetane ring.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-(3-oxetan-3-yl)acetate: Lacks the cyano group but has the oxetane ring.

Biological Activity

Ethyl 2-(3-cyanooxetan-3-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl acetate with cyano-containing reagents under controlled conditions. The oxetane ring formation is crucial for the compound's biological activity, as it influences the reactivity and interaction with biological targets.

1. Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with oxetane rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that the compound can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry and caspase activity assays .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Animal models treated with the compound showed improved cognitive functions and reduced neuroinflammation markers following induced oxidative stress . These findings indicate a potential application in neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method, revealing MIC values ranging from 32 to 128 µg/mL for various bacterial strains. The study concluded that the compound's structural features significantly enhance its antimicrobial activity .

Case Study 2: Anticancer Activity Assessment

In a controlled laboratory setting, a series of assays were performed to assess the anticancer effects of this compound on HeLa and MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment. Mechanistic studies suggested that the compound triggers apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins .

Research Findings Summary

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | MIC: 32-128 µg/mL against S. aureus and E. coli |

| Study 2 | Anticancer | IC50: 25 µM (HeLa), 30 µM (MCF-7); induces apoptosis |

| Study 3 | Neuroprotection | Improved cognitive function in oxidative stress models |

Properties

IUPAC Name |

ethyl 2-(3-cyanooxetan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-7(10)3-8(4-9)5-11-6-8/h2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNYAGSGTWDAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.